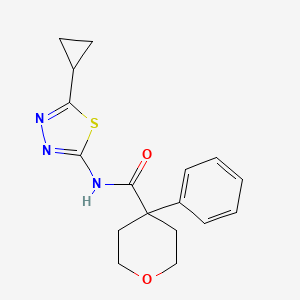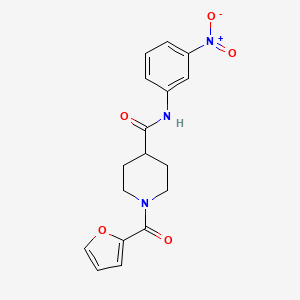![molecular formula C27H28N2O6 B11010694 N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11010694.png)
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID is a complex organic compound that features both indole and chromene moieties. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . Chromene derivatives are also known for their pharmacological properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID involves multiple steps, starting with the preparation of the indole and chromene intermediates. The Fischer indole synthesis is commonly used for the indole moiety, involving the reaction of phenylhydrazine with ketones under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: Both the indole and chromene moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the chromene moiety can yield dihydrochromene derivatives .
Scientific Research Applications
3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors involved in cell signaling pathways, while the chromene moiety can modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
2-(1H-Indol-3-yl)acetonitrile: Known for its role in the synthesis of indole alkaloids.
Uniqueness
3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID is unique due to its combination of indole and chromene moieties, which confer a wide range of biological activities and synthetic versatility .
Properties
Molecular Formula |
C27H28N2O6 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C27H28N2O6/c1-4-7-17-13-24(30)35-23-11-15(2)10-22(25(17)23)34-16(3)26(31)29-21(27(32)33)12-18-14-28-20-9-6-5-8-19(18)20/h5-6,8-11,13-14,16,21,28H,4,7,12H2,1-3H3,(H,29,31)(H,32,33)/t16?,21-/m0/s1 |
InChI Key |
UXDBKJTVCMQOBS-MRNPHLECSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010616.png)
![2-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11010619.png)

![2-(azepan-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11010627.png)
![6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11010628.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11010629.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11010635.png)

![4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010641.png)

![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-isoleucine](/img/structure/B11010661.png)

![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B11010677.png)
![[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11010686.png)
